molecular formula C15H16O6 B14260109 2H-Pyran-2-one, 4,4'-[1,3-propanediylbis(oxy)]bis[6-methyl- CAS No. 169773-43-7

2H-Pyran-2-one, 4,4'-[1,3-propanediylbis(oxy)]bis[6-methyl-

Cat. No.: B14260109
CAS No.: 169773-43-7
M. Wt: 292.28 g/mol
InChI Key: QZDKIMZXTOOSBU-UHFFFAOYSA-N
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Description

2H-Pyran-2-one, 4,4’-[1,3-propanediylbis(oxy)]bis[6-methyl-] is a heterocyclic compound with a complex structure that includes two pyranone rings connected by a 1,3-propanediylbis(oxy) bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2-one, 4,4’-[1,3-propanediylbis(oxy)]bis[6-methyl-] typically involves the reaction of 2H-pyran-2-one derivatives with appropriate reagents to introduce the 1,3-propanediylbis(oxy) bridge. One common method involves the use of methyl acrylate and sodium hydroxide in an alcohol solvent to form 2-methyl-4-oxo-2-pyridineone, which is then methoxylated to introduce the methoxy groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-2-one, 4,4’-[1,3-propanediylbis(oxy)]bis[6-methyl-] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the pyranone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2H-Pyran-2-one, 4,4’-[1,3-propanediylbis(oxy)]bis[6-methyl-] has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-Pyran-2-one, 4,4’-[1,3-propanediylbis(oxy)]bis[6-methyl-] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyran-2-one, 4,4’-[1,3-propanediylbis(oxy)]bis[6-methyl-] is unique due to its complex structure, which includes two pyranone rings connected by a flexible bridge. This structure imparts distinct chemical properties and potential for diverse applications compared to simpler analogs.

Properties

CAS No.

169773-43-7

Molecular Formula

C15H16O6

Molecular Weight

292.28 g/mol

IUPAC Name

6-methyl-4-[3-(2-methyl-6-oxopyran-4-yl)oxypropoxy]pyran-2-one

InChI

InChI=1S/C15H16O6/c1-10-6-12(8-14(16)20-10)18-4-3-5-19-13-7-11(2)21-15(17)9-13/h6-9H,3-5H2,1-2H3

InChI Key

QZDKIMZXTOOSBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)O1)OCCCOC2=CC(=O)OC(=C2)C

Origin of Product

United States

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